molecular formula C10H10FNO2 B4820517 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene

1-fluoro-4-(2-nitro-1-buten-1-yl)benzene

Cat. No. B4820517
M. Wt: 195.19 g/mol
InChI Key: ABTCZFLSEABMQQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-(2-nitro-1-buten-1-yl)benzene, also known as NBFF, is a chemical compound that has been widely used in scientific research. This compound has been found to have unique properties that make it useful in a variety of applications, including drug development, chemical synthesis, and biological research.

Mechanism of Action

The mechanism of action of 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene is not fully understood, but it is believed to interact with cellular proteins and enzymes. 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In addition, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene is its fluorescent properties, which make it useful as a probe in biological research. In addition, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene is relatively easy to synthesize and purify, which makes it accessible to researchers. However, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene is not without its limitations. One limitation is that it can be toxic at high concentrations, which may limit its use in certain experiments. In addition, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene may not be suitable for all types of experiments, and its properties may vary depending on the specific application.

Future Directions

There are a number of future directions for research on 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene. One area of research is the development of 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene-based anti-cancer drugs. Another area of research is the use of 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene as a probe for studying protein-protein interactions. In addition, researchers may explore the use of 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene in other areas of biology, such as neuroscience and immunology. Overall, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has the potential to be a valuable tool in scientific research, and further exploration of its properties and applications is warranted.

Scientific Research Applications

1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biological research. In drug development, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has been found to have potential as an anti-cancer agent. In chemical synthesis, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has been used as a starting material for the synthesis of other compounds. In biological research, 1-fluoro-4-(2-nitro-1-buten-1-yl)benzene has been used as a fluorescent probe to study protein-protein interactions.

properties

IUPAC Name

1-fluoro-4-[(E)-2-nitrobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-10(12(13)14)7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTCZFLSEABMQQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-fluoro-4-(2-nitro-1-buten-1-yl)benzene

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